molecular formula C11H15NO2 B12928551 4-Aminobenzyl butyrate

4-Aminobenzyl butyrate

Cat. No.: B12928551
M. Wt: 193.24 g/mol
InChI Key: GFNSYKDAZOVGRH-UHFFFAOYSA-N
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Description

4-Aminobenzyl butyrate is an organic compound that features an amino group attached to a benzyl moiety, which is further esterified with butyric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobenzyl butyrate typically involves the esterification of 4-aminobenzyl alcohol with butyric acid. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzyl butyrate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

    Oxidation: Nitrobenzyl butyrate.

    Reduction: 4-Aminobenzyl alcohol and butanol.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

4-Aminobenzyl butyrate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Aminobenzyl butyrate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the ester group can undergo hydrolysis to release butyric acid, which has known biological activities. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzyl alcohol: Similar structure but lacks the ester group.

    4-Nitrobenzyl butyrate: Contains a nitro group instead of an amino group.

    Benzyl butyrate: Lacks the amino group.

Uniqueness

4-Aminobenzyl butyrate is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(4-aminophenyl)methyl butanoate

InChI

InChI=1S/C11H15NO2/c1-2-3-11(13)14-8-9-4-6-10(12)7-5-9/h4-7H,2-3,8,12H2,1H3

InChI Key

GFNSYKDAZOVGRH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC1=CC=C(C=C1)N

Origin of Product

United States

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